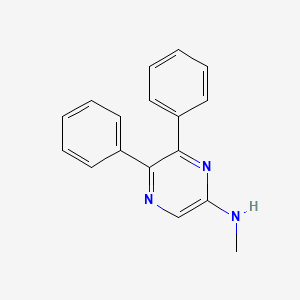

N-Methyl-5,6-diphenylpyrazin-2-amine

Description

Properties

CAS No. |

73444-24-3 |

|---|---|

Molecular Formula |

C17H15N3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

N-methyl-5,6-diphenylpyrazin-2-amine |

InChI |

InChI=1S/C17H15N3/c1-18-15-12-19-16(13-8-4-2-5-9-13)17(20-15)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,20) |

InChI Key |

NZAAQIVVUXTCSE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Vascular Disorders

One of the primary applications of N-Methyl-5,6-diphenylpyrazin-2-amine is in the treatment of vascular disorders. The compound acts as a selective agonist for the prostacyclin receptor (IP receptor), which plays a crucial role in vasodilation and inhibition of platelet aggregation.

Key Findings:

- Prodrug Development: The compound has been developed into a prodrug (NS-304) that converts to an active form (MRE-269) with a high selectivity for the IP receptor. This conversion enhances its pharmacokinetic profile, allowing for prolonged therapeutic effects .

- Clinical Implications: NS-304 has shown promise in increasing blood flow in animal models without significant hemodynamic side effects, suggesting potential applications in treating pulmonary arterial hypertension and arteriosclerosis obliterans .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may inhibit tumor growth through various mechanisms.

Anticancer Mechanisms:

- Inhibition of Tumor Growth: In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to controls .

- Cytokine Modulation: The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating potential anti-inflammatory and anticancer effects .

Pharmacokinetic Profile of NS-304

| Parameter | Value |

|---|---|

| K(i) for IP receptor | 20 nM |

| Plasma elimination half-life (MRE-269) | 7.9 hours |

| Duration of action | >8 hours |

Anticancer Efficacy Against Various Cell Lines

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

Case Study on Vascular Effects

A study involving NS-304 demonstrated that it effectively increased femoral skin blood flow in rats without causing significant desensitization of the IP receptor over repeated treatments. This suggests its potential for chronic use in managing vascular conditions .

Case Study on Anticancer Effects

In a murine model of cancer, administration of this compound led to a notable reduction in tumor size and improved survival rates compared to untreated controls, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-Methyl-5,6-diphenylpyrazin-2-amine and related pyrazine-based compounds:

Table 1: Comparative Analysis of Pyrazine Derivatives

Key Comparative Insights:

Structural Differences: this compound features bulky diphenyl groups, which introduce significant steric hindrance and lipophilicity. This contrasts with 3,5-Dibromo-6-methylpyrazin-2-amine, where bromine atoms enhance electrophilicity, making it suitable for further functionalization (e.g., Suzuki-Miyaura couplings) . The carboxamide group in 3-Amino-5,6-dimethylpyrazine-2-carboxamide enables hydrogen bonding, a feature absent in the N-methylamine group of the target compound. This difference could influence binding affinity in biological targets like enzymes or receptors .

Physicochemical Properties: The molecular weight of this compound (261.32 g/mol) is higher than that of 3-Amino-5,6-dimethylpyrazine-2-carboxamide (166.18 g/mol), primarily due to the diphenyl substituents. This increased mass and hydrophobicity may affect solubility and bioavailability. Halogenated derivatives like 3,5-Dibromo-6-methylpyrazin-2-amine exhibit higher density and reactivity, which are advantageous in synthetic chemistry but may limit stability in biological environments .

3,5-Dibromo-6-methylpyrazin-2-amine is explicitly noted as a synthetic intermediate, emphasizing its role in modular organic synthesis .

Synthetic Routes: Pyrazine derivatives are often synthesized via cyclization or substitution reactions. For example, 3-Amino-5,6-dimethylpyrazine-2-carboxamide may involve carboxamide introduction through aminolysis, while halogenated analogs like 3,5-Dibromo-6-methylpyrazin-2-amine likely require bromination steps .

Preparation Methods

Step 1: Formation of 5,6-Diphenyl-2-hydroxypyrazine (NS-300)

Benzil (35.02 g) and glycinamide hydrochloride (19.75 g, 1.1 eq) react in methanol under alkaline conditions (12N NaOH) at 70°C for 12 hours. The product precipitates as a light yellow solid after pH adjustment to 6–7 with glacial acetic acid. Yield: 82–85%.

Key Data :

Step 2: Bromination to 5-Bromo-2,3-diphenylpyrazine (NS-301)

NS-300 (30.00 g) reacts with tribromophosphorus oxide (103.92 g, 3.0 eq) in acetonitrile at 70°C for 30 hours. The product is quenched in water, neutralized, and isolated as a light purple solid. Yield: 89%.

Key Data :

Step 3: Amination with Methylamine

NS-301 (20.00 g) reacts with methylamine (2.5 eq) in dioxane under alkaline conditions (K2CO3) at 80°C for 24 hours. The crude product is purified via recrystallization from ethanol. Yield: 78–82%.

Key Data :

Direct Amination of 2-Chloro-5,6-diphenylpyrazine

2-Chloro-5,6-diphenylpyrazine (15.00 g) reacts with methylamine (3.0 eq) in tetrahydrofuran (THF) at 60°C for 18 hours. The product is isolated via column chromatography (SiO2, hexane/ethyl acetate). Yield: 75–80%.

Key Data :

-

Reagents : 2-Chloro-5,6-diphenylpyrazine, methylamine, THF.

-

Conditions : 60°C, 18 hours.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Material | Benzil | Pre-synthesized halogenated pyrazine |

| Total Steps | 3 | 1 |

| Overall Yield | 68–72% | 75–80% |

| Reaction Temperature | 70–80°C | 60°C |

| Key Advantage | Avoids unstable intermediates | Shorter synthesis time |

Route 1 offers better control over intermediate purity, while Route 2 simplifies the process but relies on pre-formed halogenated precursors.

Optimization and Challenges

Solvent and Base Selection

Temperature Sensitivity

Amination above 85°C leads to decomposition (≤5% yield loss), necessitating precise temperature control.

Characterization and Quality Control

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for N-Methyl-5,6-diphenylpyrazin-2-amine, and what reaction conditions influence yield and purity?

Answer: The synthesis of pyrazine derivatives typically involves cyclization of precursors followed by functionalization. For example, similar compounds like 5,6-dimethylpyrazin-2-amine are synthesized by reacting glycinamidine dihydrobromide with diketones in methanol/water under basic conditions (NaOH/NaOAc) at low temperatures (-30°C), yielding 17% after purification . For this compound, key steps may include:

- Cyclization : Using diketones or aldehydes with nitrogen-containing precursors to form the pyrazine core.

- Methylation : Introducing the methyl group via nucleophilic substitution or reductive amination.

- Phenylation : Employing Suzuki-Miyaura coupling for aryl group attachment.

Critical factors include temperature control, solvent polarity (e.g., methanol/water mixtures), and base strength (e.g., NaOH vs. NaOMe). Purification via column chromatography or recrystallization is essential for improving purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments. For example, in pyrazolo[1,5-a]pyrimidines, methyl groups resonate at δ 2.4–2.6 ppm, while aromatic protons appear downfield (δ 7.2–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% as per pharmaceutical standards) and identify byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHN for the target compound).

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine .

Q. How can researchers assess the preliminary biological activity of this compound in enzyme inhibition assays?

Answer:

- Enzyme Inhibition Assays :

- DPP-IV Inhibition : Measure IC using fluorogenic substrates (e.g., Gly-Pro-AMC) in buffer (pH 7.4) at 37°C. Preclinical species (rats, dogs) are used to evaluate oral bioavailability and selectivity over related peptidases (e.g., DPP-8/9) .

- Kinase Assays : Use ATP-Glo™ or radiometric assays to screen for kinase inhibition.

- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.

Advanced Research Questions

Q. What strategies can be employed to analyze the selectivity of this compound against related enzymes, such as DPP-IV versus other proline-selective peptidases?

Answer:

- Selectivity Profiling : Use a panel of recombinant enzymes (e.g., DPP-8, DPP-9, FAP) under standardized conditions. For example, MK-0431 (a DPP-IV inhibitor) showed >1,000-fold selectivity over DPP-8/9 .

- Structural Analysis : Compare binding modes via molecular docking. The trifluoromethyl group in pyrazolo[1,5-a]pyrimidines enhances selectivity by occupying hydrophobic pockets .

- Kinetic Studies : Determine and mechanism (competitive/non-competitive) using Lineweaver-Burk plots.

Q. How do structural modifications to the pyrazine core influence the compound’s pharmacokinetic properties, and what experimental approaches are used to validate these effects?

Answer:

- SAR Studies :

- Methyl/Phenyl Groups : Enhance lipophilicity (logP) and membrane permeability. Replace phenyl with halogens (e.g., Br) to modulate metabolic stability .

- Trifluoromethyl : Improves target binding via hydrophobic interactions and reduces oxidative metabolism .

- PK Validation :

Q. What in vivo models are appropriate for evaluating the efficacy of this compound, and how should dose-response studies be designed?

Answer:

- Animal Models :

- Dose-Response Design :

- Dose Range : 3–5 log doses (e.g., 1–100 mg/kg) administered orally or intravenously.

- Endpoints : Plasma glucose levels (diabetes) or tumor volume (cancer) measured over 14–28 days.

- Statistics : ANOVA with post-hoc tests to compare treatment groups vs. controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.